molecular formula C14H9N3O5S B4454502 (5Z)-2-amino-5-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

(5Z)-2-amino-5-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

Cat. No.: B4454502
M. Wt: 331.31 g/mol
InChI Key: XYLXSFPFVTYSKB-SDQBBNPISA-N
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Description

The compound (5Z)-2-amino-5-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is a heterocyclic compound that features a thiazole ring fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-amino-5-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-1,3-thiazole-4-one with 5-(2-hydroxy-5-nitrophenyl)furan-2-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-amino-5-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like acyl chlorides to form amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of amide derivatives.

Scientific Research Applications

(5Z)-2-amino-5-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biological substrates.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (5Z)-2-amino-5-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Pathways involved could include inhibition of key metabolic enzymes or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1,3-thiazole-4-one
  • 5-(2-hydroxy-5-nitrophenyl)furan-2-carbaldehyde
  • 2-amino-5-[[5-(2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

Uniqueness

(5Z)-2-amino-5-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one: is unique due to the presence of both a nitro group and a hydroxyl group on the furan ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

(5Z)-2-amino-5-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O5S/c15-14-16-13(19)12(23-14)6-8-2-4-11(22-8)9-5-7(17(20)21)1-3-10(9)18/h1-6,18H,(H2,15,16,19)/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLXSFPFVTYSKB-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)N=C(S3)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)N=C(S3)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-2-amino-5-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-2-amino-5-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Reactant of Route 3
(5Z)-2-amino-5-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Reactant of Route 4
(5Z)-2-amino-5-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Reactant of Route 5
(5Z)-2-amino-5-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Reactant of Route 6
Reactant of Route 6
(5Z)-2-amino-5-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

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